Perfluorocyclohexane Perfluorocyclohexane
Brand Name: Vulcanchem
CAS No.: 355-68-0
VCID: VC1961040
InChI: InChI=1S/C6F12/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12
SMILES: C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Molecular Formula: C6F12
Molecular Weight: 300.04 g/mol

Perfluorocyclohexane

CAS No.: 355-68-0

Cat. No.: VC1961040

Molecular Formula: C6F12

Molecular Weight: 300.04 g/mol

* For research use only. Not for human or veterinary use.

Perfluorocyclohexane - 355-68-0

Specification

CAS No. 355-68-0
Molecular Formula C6F12
Molecular Weight 300.04 g/mol
IUPAC Name 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorocyclohexane
Standard InChI InChI=1S/C6F12/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12
Standard InChI Key RKIMETXDACNTIE-UHFFFAOYSA-N
SMILES C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Canonical SMILES C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Boiling Point 50.6 °C

Introduction

Chemical Identity and Structure

Perfluorocyclohexane, with the molecular formula C6F12, is a cyclic perfluorocarbon where all hydrogen atoms in the cyclohexane ring have been replaced with fluorine atoms. It is also known by several synonyms including dodecafluorocyclohexane and 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorocyclohexane. The complete substitution of hydrogen with fluorine atoms gives this compound its distinctive chemical and physical properties that differentiate it from hydrocarbon analogues .

The compound has a CAS Registry Number of 355-68-0 and an EINECS number of 206-591-3, which are important identifiers for regulatory and commercial purposes. These unique identifiers assist researchers and industry professionals in precisely referencing this specific chemical compound in scientific literature, regulatory documents, and commercial transactions .

ParameterInformation
Chemical NamePerfluorocyclohexane
Molecular FormulaC6F12
Molecular Weight300.05 g/mol
CAS Number355-68-0
SynonymsDodecafluorocyclohexane, Cyclohexane,dodecafluoro-, 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorocyclohexane
StructureCyclic perfluorocarbon with all hydrogen atoms replaced by fluorine atoms

Physical and Chemical Properties

Perfluorocyclohexane exhibits distinctive physical and chemical properties that make it valuable for various applications. It is characterized by high thermal stability and chemical inertness, which are typical properties of perfluorinated compounds .

The compound exists as a solid at room temperature but has a relatively low sublimation point. It has a characteristic high vapor pressure, indicating that it may readily sublime at ambient conditions. This property can be advantageous in certain applications but may require special consideration in handling and storage.

PropertyValueReference
Physical StateSolid
Melting Point51°C (sublimation)
Boiling Point59-60°C
Density1.684 g/cm³
Refractive Index1.2685
LogP3.81180
Exact Mass299.98100

The chemical inertness of perfluorocyclohexane stems from the strength of the carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry. This property contributes to its resistance to chemical reactions, making it stable under conditions where other compounds might degrade .

Synthesis and Production Methods

Several methods exist for the synthesis of perfluorocyclohexane, with fluorination of benzene or cyclohexane being among the most common approaches. According to the available search results, one documented synthesis route involves the fluorination of hexafluorobenzene .

The synthesis typically involves several steps and may require specialized equipment due to the hazardous nature of some fluorinating agents. Industrial production often employs methods such as electrochemical fluorination or direct fluorination with elemental fluorine in the presence of suitable catalysts .

One patented method involves the use of magnesium fluoride and cobalt(II) fluoride as catalysts in the presence of fluorine gas at approximately 112°C and atmospheric pressure. This process has been documented to produce perfluorocyclohexane with relatively high yield and selectivity .

The raw materials for the synthesis of perfluorocyclohexane may include various precursors such as:

  • Hexafluorobenzene

  • Benzene

  • Decafluorocyclohexene

  • Cyclohexane

  • Various fluorinating agents

Applications and Uses

Scientific Research Applications

Perfluorocyclohexane has found several important applications in scientific research, particularly in spectroscopic studies. One notable application is in Nuclear Magnetic Resonance (NMR) studies. Research by McMillan, Hazendonk, and Hodgkinson documented the interference between radiofrequency irradiation used for homonuclear decoupling of fluorine-19 and conformational exchange in the carbon-13 spectrum of perfluorocyclohexane .

This study demonstrated that perfluorocyclohexane can be used to investigate molecular dynamics and conformational changes, providing valuable insights into the behavior of perfluorinated compounds at the molecular level. The researchers characterized the dependence of these effects on various NMR and experimental parameters, establishing their potential application for observing exchange rates on the kilohertz timescale .

Industrial Applications

In industrial settings, perfluorocyclohexane serves as a precursor for synthesizing various fluorinated compounds. It can be used in the production of the following derivatives:

  • Benzofuran, 2,2,3,3,3a,4,4,5,5,6,6,7,7,7a-tetradecafluorooctahydro-

  • Hexane, 1,1,1,2,2,3,3,4,5,5,6,6,6-tridecafluoro-4-(1,1,2,2,2-pentafluoroethyl)-

  • Cyclohexane, 1,1,2,2,3,3,4,4,5,6-decafluoro-

  • Undecafluorocyclohexane

  • 2,3,5,6-Tetrafluorophenol

Additionally, perfluorocyclohexane has been investigated for plasma polymerization applications. Research has compared the plasma polymerization of various substituted perfluorocyclohexane monomers, including perfluorocyclohexane itself, under identical experimental conditions. These studies have shown that the relative abundance of various CF functionalities in the resulting plasma polymers is strongly influenced by both the electrical discharge power and the structural nature of the fluorocarbon precursor .

Environmental Considerations

Environmental Persistence

Perfluorocyclohexane and related perfluorinated compounds are known for their environmental persistence. The carbon-fluorine bonds in these compounds are extremely stable, making them resistant to typical environmental degradation processes. This stability raises concerns about their long-term presence in the environment .

In environmental assessments, perfluorocyclohexane and similar perfluorinated compounds are generally assumed to be persistent. Studies suggest that these compounds are recalcitrant towards typical abiotic and biological degradation processes in the environment, similar to other perfluorinated compounds like perfluorobutanesulfonate and perfluorooctanesulfonate .

Research Findings

NMR Studies

Significant research has been conducted on perfluorocyclohexane using nuclear magnetic resonance (NMR) spectroscopy. A notable study by McMillan, Hazendonk, and Hodgkinson published in the Journal of Magnetic Resonance in 2003 investigated the interference between radiofrequency irradiation used for homonuclear decoupling of F-19 and conformational exchange in the C-13 spectrum of perfluorocyclohexane .

The researchers observed that these interference effects could be readily reproduced in simulation, and characterized their dependence on various NMR and experimental parameters. This work evaluated the application of these effects for observing exchange rates on the kilohertz timescale, comparing them with T-1p measurements and establishing connections between the two approaches .

The findings from this research have implications for experiments that use homonuclear decoupling of H-1 to resolve J(CH) couplings in solid-state NMR, providing valuable insights into the molecular dynamics of perfluorinated compounds .

Radiolysis Studies

Perfluorocyclohexane has been utilized as an electron scavenger in radiolysis studies. Research published in the Canadian Journal of Chemistry investigated the γ-radiolysis of cyclohexane with electron scavengers, including perfluorocyclohexane (C6F12) and perfluorobenzene (C6F6) .

The study examined the yields of the respective monohydrofluorocarbons over several orders of magnitude of scavenger concentration. The C6F11H yield from the C6F12-cyclohexane system was shown to result from electron capture by C6F12. Using data over an extended concentration range, researchers calculated a total ion yield of 4.3 ± 0.2 G units and a free ion yield of 0.14 ± 0.02 G units .

This research demonstrated that perfluorocyclohexane is an efficient electron scavenger in radiolysis systems, providing insights into radiation chemistry mechanisms and electron capture processes. These findings have implications for radiation chemistry and potentially for applications in radiation protection or detection .

Thermal Stability Studies

The thermal stability of perfluorocyclohexane has been investigated, particularly in the context of space-based applications. Although the search results primarily discuss perfluorohexane (C6F14) rather than perfluorocyclohexane specifically, the general findings regarding the thermal stability of perfluorinated compounds provide relevant insights .

These studies involved simulated thermal stressing under various conditions, including exposure to temperatures in the range of 200-450°C in inert or oxidizing atmospheres, with and without the presence of catalysts. The research demonstrated that perfluorinated compounds generally show high thermal stability, with minimal degradation even under aggressive conditions .

The high thermal stability of perfluorinated compounds like perfluorocyclohexane makes them suitable for applications in high-temperature environments, such as aerospace technologies and specialized industrial processes .

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